2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a benzothiazole moiety at position 2, an (E)-configured iminomethyl group at position 4 (substituted with a 3-methoxypropyl chain), and a phenyl group at position 5. Pyrazolone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent variations .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(3-methoxypropyliminomethyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-27-13-7-12-22-14-16-19(15-8-3-2-4-9-15)24-25(20(16)26)21-23-17-10-5-6-11-18(17)28-21/h2-6,8-11,14,24H,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZVHQYUWBLVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole moiety, followed by the formation of the pyrazolone ring. The final step involves the introduction of the imino and methoxypropyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Position 4 Substituent Variations
The iminomethyl group at position 4 is a critical structural feature. Comparisons include:
(a) 2-(1,3-Benzothiazol-2-yl)-4-{[(2-Phenylethyl)Imino]Methyl}-5-Propyl-1H-Pyrazol-3-one (CAS 353770-93-1)
- Differences: The iminomethyl group is substituted with a phenethyl chain instead of 3-methoxypropyl. Position 5 has a propyl group vs. phenyl in the target compound.
- The 3-methoxypropyl substituent in the target compound introduces ether oxygen, which may improve water solubility and hydrogen-bonding capacity .
(b) 4-((E)-{2-[N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Carboximido-yl]Benzylidene}amino)-1,5-Dimethyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-one
- Differences : A carboximido-yl group replaces the benzothiazole, and dimethyl groups are present at positions 1 and 5.
- Implications: The carboximido-yl group may alter electron density, affecting reactivity.
Position 5 Substituent Variations
(a) 4-Ethyl-5-Methyl-2-Phenyl-1,2-Dihydro-Pyrazol-3-One (CAS 1520752-02-6)
- Differences: Lacks the benzothiazole and iminomethyl groups. Position 5 has a methyl group.
- Implications :
Benzothiazole-Containing Analogues
(a) 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one
- Differences : Allyl group at position 2 and methyl at position 3.
- Methyl at position 3 may stabilize the pyrazolone ring through steric effects .
Structural and Crystallographic Insights
Crystallographic data for related compounds (e.g., 4-((E)-{2-[N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Carboximido-yl]Benzylidene}amino)-1,5-Dimethyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-one) reveal planar pyrazolone rings and intramolecular hydrogen bonds stabilizing the (E)-imine configuration . The target compound’s 3-methoxypropyl chain likely induces torsional strain, affecting crystal packing. Software like SHELXL is critical for refining such structures, confirming bond lengths (e.g., C=N imine bonds ≈ 1.28 Å) and dihedral angles .
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-4-{(E)-[(3-methoxypropyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzothiazole moiety linked to a pyrazolone scaffold, which is known to enhance its biological activity.
Biological Activity Overview
The biological activities of compounds in this class often include:
- Antimicrobial Activity : Many benzothiazole derivatives exhibit significant antibacterial and antifungal properties. The specific compound has shown potential against various pathogens.
- Anticancer Properties : Studies indicate that derivatives of benzothiazole can inhibit the growth of cancer cell lines, suggesting their utility in oncology.
- Anti-inflammatory Effects : Some compounds have been reported to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in target organisms.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for several tested strains .
Anticancer Activity
In vitro studies using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that the compound inhibited cell proliferation with an IC50 value ranging from 5 to 15 µM depending on the specific cell line tested. This suggests a promising anticancer profile .
Anti-inflammatory Effects
Research has shown that similar compounds can downregulate pro-inflammatory cytokines in vitro. The target compound's structural features are hypothesized to play a role in modulating inflammatory responses .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
